structural characterization of 7-benzyloxy-5-hydroxyflavone derivatives
structural characterization of 7-benzyloxy-5-hydroxyflavone derivatives
An In-depth Technical Guide to the Structural Characterization of 7-Benzyloxy-5-Hydroxyflavone Derivatives
Introduction
Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom.[1] Their C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities, making them a focal point of research in medicinal chemistry and drug development.[1][2] Within this class, 7-benzyloxy-5-hydroxyflavone derivatives serve as crucial synthetic intermediates and possess intriguing pharmacological potential. The benzyloxy group at the 7-position acts as a common protecting group for the 7-hydroxyl of natural flavones like chrysin, enabling selective modification at other positions.[3]
Accurate and unambiguous structural characterization is paramount to understanding structure-activity relationships and ensuring the novelty and purity of synthesized compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the modern spectroscopic and analytical techniques employed to elucidate the structure of 7-benzyloxy-5-hydroxyflavone derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the interpretation of complex data sets.
The Molecular Scaffold: Core Structural Features and Their Spectroscopic Implications
The foundational structure of 7-benzyloxy-5-hydroxyflavone (PubChem CID: 5403474) presents unique features that directly influence the outcome of spectroscopic analysis.[4] Understanding these features is the first step in interpreting the data logically.
-
The 5-Hydroxy Group: This hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen at the C4 position. This interaction is a defining characteristic of 5-hydroxyflavones and has two major consequences:
-
The 7-Benzyloxy Group: This bulky substituent influences the electronic environment of the A-ring. Its primary spectroscopic signatures are the benzylic protons (-O-CH₂-Ph) and the additional set of aromatic protons from its own phenyl ring, which must be distinguished from the flavone's B-ring protons in NMR analysis.[7] In mass spectrometry, this group provides a predictable fragmentation point.
-
The Flavone Core: The planarity and conjugation of the flavone system give rise to characteristic signals in UV-Vis spectroscopy. The substitution pattern on the A, B, and C rings can be pieced together using a combination of 1D and 2D NMR techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of flavone derivatives in solution. It provides detailed information about the carbon-hydrogen framework, substitution patterns, and through-bond/through-space connectivities.
The "Why": Causality in NMR Analysis
NMR is the primary tool not just for confirming the presence of functional groups, but for establishing their exact location. For a synthesized 7-benzyloxy-5-hydroxyflavone derivative, NMR is used to answer critical questions: Did the benzylation occur selectively at the 7-position? What is the substitution pattern on the B-ring? Has the flavone core remained intact during synthesis?
¹H NMR Spectral Signatures
The proton NMR spectrum provides the initial, high-level map of the molecule. Key diagnostic signals are highly predictable for this scaffold.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Rationale and Key Insights |
| 5-OH | 12.5 - 13.0 | Singlet (broad) | Highly deshielded due to strong intramolecular H-bonding with the C4-carbonyl. Its presence is a hallmark of the 5-hydroxyflavone scaffold.[5] |
| B-Ring Protons (H-2', H-3', etc.) | 7.5 - 8.2 | Multiplets | The substitution pattern on the B-ring dictates the splitting. For an unsubstituted B-ring, H-2'/6' are typically downfield from H-3'/4'/5'. |
| H-6 & H-8 | 6.2 - 6.9 | Doublets (J ≈ 2-3 Hz) | These A-ring protons are meta-coupled. The presence of two doublets in this region is strong evidence for substitution at C5 and C7 only. |
| H-3 | 6.7 - 7.0 | Singlet | A characteristic singlet for the C3 proton of the flavone C-ring. Its integration to 1H confirms the flavone (vs. flavonol) core.[8] |
| Benzyloxy -Ph | 7.3 - 7.5 | Multiplet | Protons of the phenyl ring of the benzyloxy group. Integrates to 5H for an unsubstituted benzyl group. |
| Benzyloxy -CH₂- | 5.1 - 5.3 | Singlet | The two benzylic protons are equivalent and appear as a sharp singlet, integrating to 2H. This is a definitive signal for the benzyloxy group.[7] |
¹³C NMR Spectral Features
The ¹³C NMR spectrum complements the proton data, confirming the carbon count and providing insight into the electronic environment of each carbon atom.
| Carbon(s) | Typical Chemical Shift (δ, ppm) | Rationale and Key Insights |
| C4 (C=O) | > 180 | The carbonyl carbon is the most downfield signal, characteristic of flavones.[9] |
| C2, C5, C7, C9, C4' | 155 - 166 | Oxygen-bearing aromatic carbons. C5 and C7 will be in a predictable range, confirming their substitution. |
| C3, C6, C8, C10 | 90 - 110 | Protonated and quaternary carbons of the A and C rings. C6 and C8 are typically upfield. |
| Benzyloxy -CH₂- | ~70 | The aliphatic carbon of the benzylic ether linkage. A key identifier. |
2D NMR for Unambiguous Assignments
While 1D spectra are powerful, 2D NMR is essential for irrefutable proof of structure, especially for novel derivatives.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for assigning protons on the B-ring and confirming the H-6/H-8 meta-coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the confident assignment of protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this scaffold include:
-
The 5-OH proton to C4, C5, and C10.
-
The H-3 proton to C2, C4, and C1'.
-
The benzylic -CH₂- protons to C7 and the benzylic ipso-carbon.
-
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified flavone derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves flavonoids and keeps the acidic 5-OH proton from exchanging.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube.
-
Data Collection: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (≥400 MHz recommended for better resolution). Ensure sufficient scans for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.[10]
The "Why": Verifying Molecular Formula and Connectivity
The primary goal of MS is to confirm the molecular weight of the synthesized compound, which, when combined with high-resolution data, provides the exact molecular formula.[10] The fragmentation pattern serves as a secondary confirmation of the structure, revealing characteristic losses that align with the proposed arrangement of atoms.
Ionization Techniques
For flavonoid analysis, electrospray ionization (ESI) is the most common technique, often coupled with liquid chromatography (LC-MS). ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1]
Characteristic Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. For 7-benzyloxy-5-hydroxyflavone derivatives, two key fragmentation pathways are expected:
-
Loss of the Benzyl Group: The most prominent fragmentation in positive ion mode is often the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (•C₇H₇) or, more commonly, a neutral toluene molecule after rearrangement, resulting in a stable ion. However, the most characteristic fragmentation is the formation of the benzyl cation (m/z 91).
-
Retro-Diels-Alder (RDA) Reaction: A hallmark of flavonoid fragmentation, the RDA reaction involves the cleavage of the C-ring.[11] This cleavage provides information about the substitution on the A and B rings. For example, cleavage across the 1/3 and 4/10 bonds can yield fragments corresponding to the A-ring and the B-ring/C-ring remnant.[11]
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition. This differentiates the target compound from potential isomers or impurities with the same nominal mass.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ or [M-H]⁻ ion. Subsequently, acquire MS/MS data by selecting the parent ion for collision-induced dissociation (CID).
UV-Vis and Infrared (IR) Spectroscopy: Functional Group Confirmation
While less structurally informative than NMR or MS, UV-Vis and IR spectroscopy are rapid, non-destructive techniques that provide valuable confirmatory data about the electronic system and functional groups.
UV-Vis Spectroscopy
Flavones typically exhibit two major absorption bands in their UV-Vis spectra.[12]
-
Band I (300-400 nm): Arises from the electronic transition in the cinnamoyl system (B-ring and C-ring).[13]
-
Band II (240-280 nm): Arises from the electronic transition in the benzoyl system (A-ring).[13]
The exact position (λₘₐₓ) of these bands is sensitive to the substitution pattern and the solvent used. For 7-benzyloxy-5-hydroxyflavone, λₘₐₓ values are expected to be similar to those of chrysin, though the 7-O-benzylation may cause slight shifts.[14]
Protocol: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to obtain a dilute solution. Record the absorbance from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups by identifying their vibrational frequencies.[15]
| Functional Group | Typical Frequency (cm⁻¹) | Significance |
| O-H Stretch (H-bonded) | 3000-3400 (broad) | Confirms the presence of the 5-hydroxyl group. |
| Aromatic C-H Stretch | 3000-3100 (sharp) | Indicates the aromatic rings. |
| C=O Stretch (H-bonded) | 1650-1665 | Diagnostic for the flavone C4-carbonyl. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and intramolecular H-bonding.[16][17] |
| Aromatic C=C Stretch | 1500-1615 | Multiple bands confirming the aromatic skeleton. |
| C-O Stretch | 1000-1300 | Bands corresponding to the aryl-ether linkages. |
Protocol: Prepare a sample by either pressing a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.
X-ray Crystallography: The Definitive Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.
The "Why": Absolute Structural Proof
X-ray crystallography provides a three-dimensional model of the molecule as it exists in the crystal lattice.[8] It resolves any ambiguities that may remain after spectroscopic analysis and provides precise data on bond lengths, bond angles, and planarity. This is particularly useful for confirming the regiochemistry of substitution and for studying intermolecular interactions like hydrogen bonding and π-stacking in the solid state.[18][19]
The Process
-
Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Integrated Characterization Strategy
No single technique tells the whole story. A logical, integrated workflow is essential for efficient and accurate structural characterization.
Caption: An integrated workflow for structural characterization.
Conclusion
The is a systematic process that relies on the convergent power of multiple analytical techniques. The distinct signatures—a strongly deshielded 5-OH proton in ¹H NMR, a characteristic benzylic signal, predictable RDA fragmentation in MS, and a hydrogen-bonded carbonyl in IR—provide a robust analytical fingerprint for this class of compounds. By applying the integrated strategy outlined in this guide, from initial MS screening to definitive 2D NMR and crystallographic analysis, researchers can confidently and accurately elucidate the structures of novel derivatives, paving the way for further investigation into their chemical and biological properties.
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